BenchChemオンラインストアへようこそ!

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Salt selection Solid-state chemistry Aqueous solubility

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a bifunctional tetrahydroisoquinoline (THIQ) building block that integrates three chemically orthogonal features within a single small molecule: a C-1 ethyl ester, a C-6 bromine atom, and a secondary amine presented as the hydrochloride salt (MW 320.61 g/mol, purity typically ≥96%). The THIQ scaffold is recognized as a privileged structure in medicinal chemistry, and the 6-bromo substitution pattern confers reactivity toward palladium-catalyzed cross-coupling while the 1-carboxylate ester provides a synthetic handle for further diversification.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.61 g/mol
CAS No. 1260637-67-9
Cat. No. B1441089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
CAS1260637-67-9
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H
InChIKeyAKSXMAXHNGKYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-1,2,3,4-Tetrahydro-Isoquinoline-1-Carboxylate Hydrochloride (CAS 1260637-67-9): Core Structural Identity and Procurement Context


Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a bifunctional tetrahydroisoquinoline (THIQ) building block that integrates three chemically orthogonal features within a single small molecule: a C-1 ethyl ester, a C-6 bromine atom, and a secondary amine presented as the hydrochloride salt (MW 320.61 g/mol, purity typically ≥96%) . The THIQ scaffold is recognized as a privileged structure in medicinal chemistry, and the 6-bromo substitution pattern confers reactivity toward palladium-catalyzed cross-coupling while the 1-carboxylate ester provides a synthetic handle for further diversification [1]. This compound is commercially catalogued by multiple reputable suppliers including Fluorochem, Fisher Scientific/eMolecules, Combi-Blocks, and Leyan, and is assigned the MDL identifier MFCD11858423 .

Why Generic Substitution of Ethyl 6-Bromo-THIQ-1-Carboxylate HCl Fails: Structural Differentiation That Drives Synthetic and Biological Outcomes


Substituting ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride with the non-brominated parent ester (CAS 106181-28-6) eliminates the only aryl halide handle required for Pd-catalyzed cross-coupling diversification [1]. Selecting the free-base form (CAS 1260644-50-5) alters physical form, hygroscopicity, and weighing accuracy relative to the crystalline hydrochloride salt . Choosing the isomeric 7-bromo analog redirects the vector of elaborated substituents, potentially abolishing target engagement in structure-based design campaigns . Opting for the carboxylic acid (CAS 1260643-32-0) instead of the ethyl ester changes both the LogP and the reactive functionality at C-1, precluding direct amidation or reduction pathways that the ester enables. These differences are not cosmetic—they directly affect synthetic feasibility, assay reproducibility, and the interpretability of structure–activity relationships.

Quantitative Differentiation Evidence for Ethyl 6-Bromo-THIQ-1-Carboxylate HCl Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Solid-State Handling and Solubility Advantage

The hydrochloride salt form (CAS 1260637-67-9, MW 320.61 g/mol) is supplied as a solid crystalline material with a purity specification of 96% . In contrast, the corresponding free base (CAS 1260644-50-5, MW 284.15 g/mol) has a calculated LogP of 2.53 and is typically handled as a low-melting solid or viscous oil under ambient conditions . The salt form increases molecular weight by approximately 12.8% (36.46 g/mol HCl addition), and the ionic nature of the hydrochloride is expected to enhance aqueous solubility significantly relative to the neutral free base—a critical factor for reproducible stock solution preparation in biological assays. The MDL number MFCD11858423 specifically identifies the hydrochloride salt, ensuring procurement of the correct physical form .

Salt selection Solid-state chemistry Aqueous solubility Weighing accuracy

6-Bromo Substituent vs. Non-Halogenated Analog: Enabling Palladium-Catalyzed Diversification

The aryl bromide at the 6-position of the tetrahydroisoquinoline scaffold serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. Published methodology in Tetrahedron Letters demonstrates that halogenated dihydro- and tetrahydroisoquinoline derivatives participate efficiently in Suzuki, Buchwald-Hartwig, and related coupling reactions, enabling rapid scaffold expansion for lead optimization [1]. The non-halogenated analog ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 106181-28-6, MW 205.25 g/mol) lacks this reactive site entirely, making it inert to Pd-catalyzed diversification at the aryl ring . The 6-chloro analog (CAS 1260638-15-0, MW 239.70 g/mol) offers an alternative halogen handle, but the C–Br bond (bond dissociation energy ~337 kJ/mol) is inherently more reactive in oxidative addition than the C–Cl bond (BDE ~397 kJ/mol), providing a kinetic advantage in cross-coupling [2].

Cross-coupling Suzuki reaction Buchwald-Hartwig amination C–C bond formation

6-Bromo vs. 7-Bromo Regioisomer: Positional Control of Substituent Vector in Structure-Based Design

The bromine substitution at the 6-position places the halogen para to the ethylene bridge of the THIQ scaffold, whereas the 7-bromo isomer (e.g., methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, CAS 1367734-76-6) positions the bromine meta to the bridge . This topological difference changes the exit vector of any elaborated substituent by approximately 60° in angular trajectory from the scaffold core, which can determine whether a derivatized compound occupies a target protein binding pocket. Published SAR studies on THIQ-based ASIC3 inhibitors demonstrate that subtle positional changes on the aryl ring directly impact potency—the fragment 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6) showed an IC50 of 701,000 nM against human ASIC3, representing a validated starting point for optimization that improved potency 200-fold to 3 μM in subsequent lead series [1].

Regiochemistry Positional isomerism Structure-based drug design Vector elaboration

Ethyl Ester vs. Carboxylic Acid at C-1: Lipophilicity and Synthetic Versatility Trade-Off

The C-1 ethyl ester in the target compound provides a calculated LogP of 2.53 , conferring moderate lipophilicity suitable for membrane permeability in cell-based assays. The corresponding carboxylic acid analog (6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, CAS 1260643-32-0, MW 256.10 g/mol) is substantially more polar and would require activation (e.g., HATU, EDC/HOBt) for amide bond formation, adding a synthetic step . The ethyl ester can be directly converted to the primary amide via aminolysis, reduced to the hydroxymethyl analog with LiAlH₄, or hydrolyzed to the carboxylic acid on demand—offering divergent synthetic pathways from a single intermediate. The ester also serves as a protecting group for the C-1 carboxylate during N-functionalization of the secondary amine, a strategy employed in the synthesis of Rho-associated protein kinase inhibitors where similar 6-bromo-THIQ intermediates are elaborated .

Ester hydrolysis LogP Amidation Prodrug design Protecting group strategy

High-Impact Application Scenarios for Ethyl 6-Bromo-THIQ-1-Carboxylate HCl Derived from Quantitative Evidence


Kinase Inhibitor Lead Optimization via Suzuki Diversification of the 6-Bromo Handle

The 6-bromo substituent enables Pd-catalyzed Suzuki coupling with aryl/heteroaryl boronic acids to generate focused libraries of C-6 elaborated THIQ derivatives. This strategy is directly applicable to Rho-associated protein kinase (ROCK) inhibitor programs, where 6-bromo-THIQ intermediates have been explicitly utilized in patented synthetic routes . The crystalline hydrochloride salt ensures accurate stoichiometry during parallel synthesis, while the C-1 ester remains intact as a protected carboxylate or can be further derivatized post-coupling.

ASIC3 Pain Target Fragment-to-Lead Optimization Using the 6-Bromo-THIQ Core

The 6-bromo-THIQ scaffold has been experimentally validated as an ASIC3 inhibitor fragment with an IC50 of 701 μM in manual patch-clamp electrophysiology assays [1]. The target compound, bearing both the 6-bromo fragment pharmacophore and a C-1 ester diversification point, serves as an advanced intermediate for fragment growth strategies. The documented 200-fold potency improvement (0.7 mM to 3 μM) achieved through fragment optimization demonstrates the tractability of this chemotype for pain target drug discovery.

LXR Modulator Synthesis Utilizing C-1 Ester and C-6 Bromine Orthogonal Reactivity

6-Bromo-THIQ hydrochloride derivatives are established intermediates for the synthesis of liver X receptor (LXR) inverse agonists . The orthogonal reactivity of the C-1 ethyl ester (amenable to reduction, hydrolysis, or aminolysis) and the C-6 bromine (Suzuki, Buchwald, or Ullmann coupling) enables sequential, protecting-group-minimal divergent syntheses. The hydrochloride salt form facilitates direct use in reductive amination or N-alkylation steps without prior neutralization.

Combinatorial Chemistry Library Production Requiring Solid, Accurately Weighable Building Blocks

For high-throughput parallel synthesis and automated liquid handling workflows, the solid hydrochloride salt form (MW 320.61 g/mol) provides superior weighing accuracy and DMSO solubility compared to the oily or low-melting free base . The 96% certified purity and MDL identifier (MFCD11858423) ensure lot-to-lot consistency, which is critical for reproducible library enumeration and SAR analysis in industrial medicinal chemistry settings.

Quote Request

Request a Quote for Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.